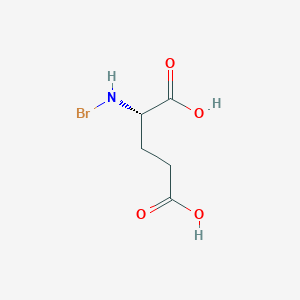![molecular formula C13H10N2 B14447770 3-Methylbenzo[H]cinnoline CAS No. 74082-92-1](/img/structure/B14447770.png)
3-Methylbenzo[H]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylbenzo[H]cinnoline is an organic compound belonging to the class of heterocyclic aromatic compounds It is a derivative of cinnoline, which is a fused N-heterocyclic compound The structure of this compound consists of a benzene ring fused to a cinnoline ring with a methyl group attached at the third position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[H]cinnoline typically involves a multi-step process. One common method is the cyclization of naphthylamidrazones in the presence of polyphosphoric acid. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by instant elimination under heating conditions . The reaction conditions are crucial, as extending the heating beyond three hours can significantly reduce the yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the scalability of the synthesis process. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
3-Methylbenzo[H]cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups such as nitro, amino, and halogen groups.
科学研究应用
3-Methylbenzo[H]cinnoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of tubulin polymerization, which is crucial for cell division.
Materials Science: The compound’s aromatic structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a chemical probe to study various biological pathways and molecular interactions.
作用机制
The mechanism of action of 3-Methylbenzo[H]cinnoline, particularly in its role as a tubulin polymerization inhibitor, involves binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the dynamic assembly of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin protein and associated pathways involved in cell division.
相似化合物的比较
Similar Compounds
Cinnoline: The parent compound of 3-Methylbenzo[H]cinnoline, with similar chemical properties but lacking the methyl group.
Quinoxaline: Another fused N-heterocyclic compound with a similar structure but different biological activities.
Quinazoline: A compound with a similar fused ring system, known for its pharmacological significance in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
属性
CAS 编号 |
74082-92-1 |
|---|---|
分子式 |
C13H10N2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-methylbenzo[h]cinnoline |
InChI |
InChI=1S/C13H10N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15-14-9/h2-8H,1H3 |
InChI 键 |
PDFSJLNKEHKPJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)


![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
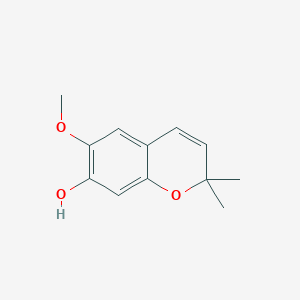
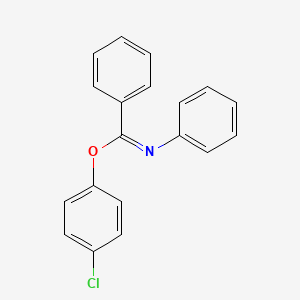
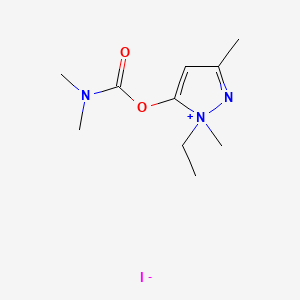
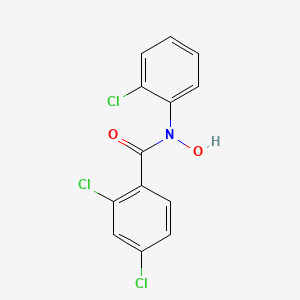
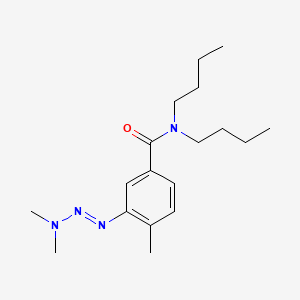

![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
